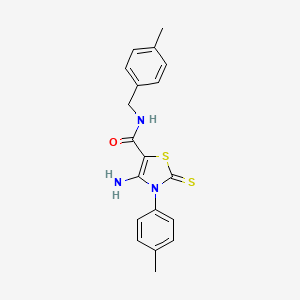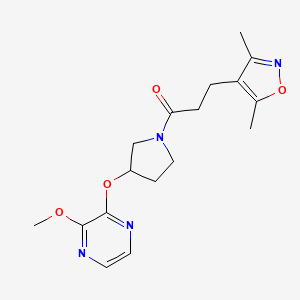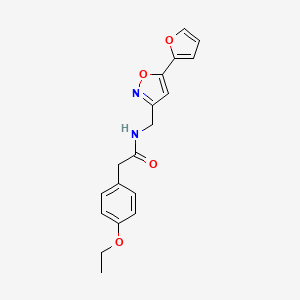![molecular formula C18H22FN3OS B2488599 Cyclohexyl(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897480-31-8](/img/structure/B2488599.png)
Cyclohexyl(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"Cyclohexyl(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone" is a compound that belongs to a class of chemicals known for their intriguing molecular structure and potential bioactivity. This analysis provides insights into its synthesis, structure, reactions, and properties, contributing to the understanding of its chemical characteristics and applications in various fields excluding drug use and side effects.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation reactions, reductive aminations, and cyclization processes. A notable method includes the preparation of bioactive heterocycles through reactions between specific isoxazole and piperazine derivatives, followed by structural characterization using techniques like IR, NMR, and X-ray diffraction studies (S. Prasad et al., 2018).
Molecular Structure Analysis
The molecular structure of similar compounds reveals a complex arrangement of rings adopting specific conformations. For instance, the analysis of compounds with piperazine and morpholine rings shows these components adopting chair conformations, with the molecular structure stabilized by hydrogen bonds. These insights are derived from X-ray diffraction studies, providing detailed information on the crystalline structure and intermolecular interactions (S. Prasad et al., 2018).
Chemical Reactions and Properties
The compound's reactivity and chemical properties can be inferred from related studies on benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, which demonstrate anti-mycobacterial activity through in vitro testing against specific strains. These studies highlight the compound's potential interaction with biological targets and its chemical reactivity (S. Pancholia et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior under different conditions. The crystal structure analysis, obtained through X-ray diffraction, provides valuable insights into the compound's solid-state characteristics, including lattice parameters and molecular packing (M. Govindhan et al., 2017).
Chemical Properties Analysis
Investigations into the chemical properties of similar compounds reveal their interactions, reactivity, and stability under various chemical conditions. Studies involving the synthesis and evaluation of related compounds for biological activities offer insights into their chemical behavior and potential applications outside the scope of pharmaceuticals (S. Mallikarjuna et al., 2014).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Cyclohexyl(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone and its derivatives have been evaluated for their antimicrobial properties. In one study, compounds structurally similar to this compound were synthesized and exhibited moderate to good antimicrobial activity (Mhaske et al., 2014).
Anti-tuberculosis Activity
Compounds with the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold have been identified as potential anti-mycobacterial chemotypes. A study synthesized various derivatives and tested them against Mycobacterium tuberculosis, with some showing promising activity in the low micromolar range (Pancholia et al., 2016).
Anticancer Activity
Certain derivatives of this compound have been explored for their potential anticancer properties. For instance, one study synthesized and evaluated derivatives for their inhibition of cancer cell proliferation, yielding significant results in specific cancer cell lines (Mallikarjuna et al., 2014).
Synthesis and Structural Analysis
Several studies focus on the synthesis and structural characterization of compounds similar to this compound. These studies provide valuable insights into the chemical properties and potential applications of these compounds in various fields of research, such as material science and pharmaceuticals (Prasad et al., 2018).
Zukünftige Richtungen
The future directions for the research and development of Cyclohexyl(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone and similar compounds could involve further exploration of their pharmacological activities, optimization of their synthesis process, and investigation of their potential applications in treating various diseases .
Wirkmechanismus
Target of Action
Cyclohexyl(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity, with the target being DprE1 , a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . In the case of DprE1, this would result in the disruption of cell wall biosynthesis, leading to the death of the bacteria .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting DprE1, the compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This leads to cell lysis and death of the bacteria .
Pharmacokinetics
Benzothiazole derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability .
Result of Action
The primary result of the compound’s action is the inhibition of cell wall biosynthesis in Mycobacterium tuberculosis, leading to bacterial cell death . This makes it a potential candidate for the development of new anti-tubercular drugs .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. These can include the pH of the environment, presence of other substances that can interact with the compound, and the temperature . .
Eigenschaften
IUPAC Name |
cyclohexyl-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3OS/c19-14-7-4-8-15-16(14)20-18(24-15)22-11-9-21(10-12-22)17(23)13-5-2-1-3-6-13/h4,7-8,13H,1-3,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDSYGHNJMGLJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2488518.png)
![1-(4-Fluorophenyl)-2-{1-[(6-methanesulfonylpyridin-3-yl)sulfonyl]pyrrolidin-2-yl}ethan-1-one](/img/structure/B2488519.png)




![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2488525.png)


![6-(4-Fluorophenyl)-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2488533.png)
![ethyl 3-carbamoyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2488534.png)
![Methyl 2-(allylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2488535.png)
![2-((3-ethyl-4-oxo-7-phenyl-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2488536.png)
